

Technical Support Center: GSK-923295 In Vivo Applications

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Compound of Interest		
Compound Name:	GSK-923295	
Cat. No.:	B607873	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CENP-E inhibitor, **GSK-923295**, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities (DLTs) of GSK-923295 in vivo?

A1: In a Phase I clinical trial in patients with refractory solid tumors, the dose-limiting toxicities (DLTs) for **GSK-923295** administered intravenously were all Grade 3 and included fatigue, increased AST, hypokalemia, and hypoxia.[1][2][3] The maximum tolerated dose (MTD) was determined to be 190 mg/m².[1][3] In preclinical pediatric xenograft models, excessive toxicity leading to high mortality was observed in acute lymphoblastic leukemia (ALL) models at a dose of 125 mg/kg administered intraperitoneally.[4][5][6] However, this dose was well-tolerated in solid tumor xenograft models.[4]

Q2: What is the mechanism of action of **GSK-923295** that leads to its antitumor activity and potential toxicities?

A2: **GSK-923295** is a potent and specific allosteric inhibitor of Centromere-associated protein-E (CENP-E).[7][8] CENP-E is a kinesin motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[7][9] By inhibiting CENP-E's ATPase activity, **GSK-923295** stabilizes the interaction of the CENP-E motor domain with microtubules. [7][10] This prevents the chromosomes from aligning correctly, leading to mitotic arrest and



subsequent apoptotic cell death in rapidly dividing cancer cells.[7][8] This disruption of mitosis in normal proliferating cells is the likely cause of the observed toxicities.

Q3: Are there any known differences in toxicity between different in vivo models?

A3: Yes, significant differences in toxicity have been observed. In pediatric preclinical testing, a dosing regimen of 125 mg/kg administered intraperitoneally was excessively toxic in all eight acute lymphoblastic leukemia (ALL) xenograft models, with a mortality rate of 64.4%.[4] In contrast, the same dosing regimen was well-tolerated in 35 solid tumor xenograft models, with a mortality rate of only 5.2%.[4][5][6]

Troubleshooting Guides

Issue: Experiencing unexpected high mortality in our mouse xenograft model.

Possible Cause 1: Inappropriate Dosing Regimen. The dose and schedule of **GSK-923295** administration are critical. A dose of 125 mg/kg was shown to be excessively toxic in ALL xenograft models.[4]

Troubleshooting Steps:

- Review Dosing: Compare your current dosing regimen to published studies. For solid tumor models, a dose of 125 mg/kg administered intraperitoneally on a schedule of days 1-3 and 8-10, repeated on day 21, has been reported as effective and well-tolerated.[4]
- Dose De-escalation: If you are observing high toxicity, consider reducing the dose. A dose of 62.5 mg/kg has been shown to produce tumor-growth delay with no regressions, suggesting it is a less toxic, though potentially less efficacious, dose.[10][11]
- Staggered Dosing: Instead of consecutive daily dosing, consider introducing rest days to allow for subject recovery.

Possible Cause 2: Vehicle Formulation. The formulation used to dissolve and administer **GSK-923295** can contribute to toxicity.

Troubleshooting Steps:



- Check Formulation: A published formulation for in vivo testing consists of dissolving GSK-923295 in a 1:1 mixture of dimethylacetamide and Cremophor EL, followed by dilution in 96% acidified water (pH 5.0 using HCl).[4] Ensure your formulation is similar and properly prepared.
- Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation components themselves.

Data Presentation

Table 1: Dose-Limiting Toxicities of GSK-923295 in a Phase I Clinical Trial

Dose-Limiting Toxicity (Grade 3)	Number of Patients	Percentage of Patients
Fatigue	2	5%
Increased AST	1	2.5%
Hypokalemia	1	2.5%
Нурохіа	1	2.5%
Data from a study with 39 enrolled patients.[1][3]		

Table 2: In Vivo Toxicity of GSK-923295 in Pediatric Preclinical Xenograft Models



Xenograft Model Type	Dose	Administration Route	Outcome	Mortality Rate
Acute Lymphoblastic Leukemia (ALL)	125 mg/kg	Intraperitoneal	Excessive Toxicity	64.4%
Solid Tumors	125 mg/kg	Intraperitoneal	Well-Tolerated	5.2%
Data from the Pediatric Preclinical Testing Program. [4]				

Experimental Protocols

Protocol 1: In Vivo Antitumor Activity Assessment in Xenograft Models

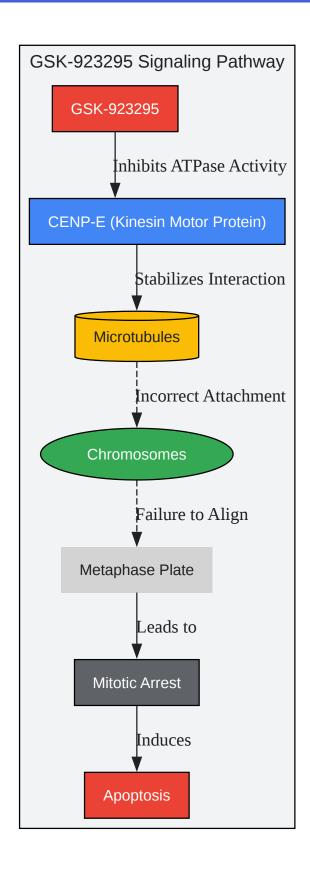
- Cell Implantation: Implant human tumor cells (e.g., Colo205 colon carcinoma) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
- Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomization: Randomize mice into treatment and control groups.
- Drug Formulation: Prepare GSK-923295 by first dissolving it in a 1:1 mixture of dimethylacetamide and Cremophor EL. Then, dilute with 96% acidified water (pH 5.0 using HCl) to the final desired concentration.[4]
- Administration: Administer GSK-923295 via intraperitoneal (i.p.) injection. A common dosing schedule is daily for three consecutive days, followed by a four-day break, and then another three consecutive daily doses.[10][11] For example, administer on days 1, 2, 3 and 8, 9, 10.
 [4]
- Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice weekly).



- Toxicity Monitoring: Monitor animal body weight and general health daily as indicators of toxicity.
- Endpoint: Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.

Visualizations

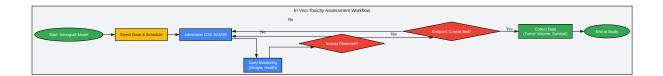




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Caption: Mechanism of action of GSK-923295 leading to apoptosis.

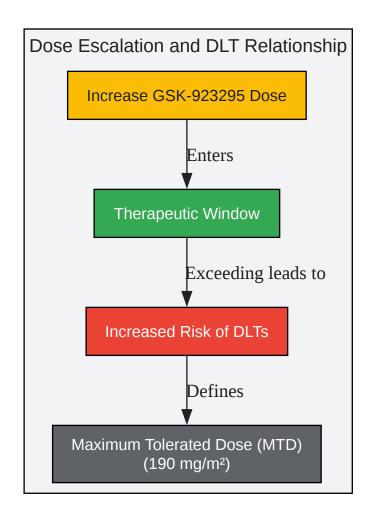




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Caption: Experimental workflow for in vivo toxicity studies.





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Troubleshooting & Optimization





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